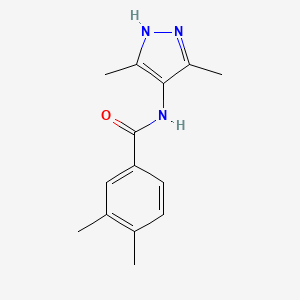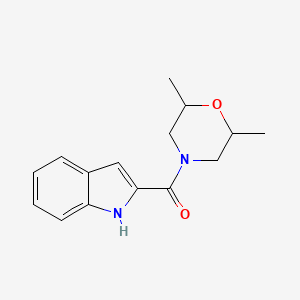
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a synthetic compound that is used in the development of new drugs and has shown promising results in treating various diseases.
作用機序
The mechanism of action of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to the prevention or reduction of disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. The compound has also been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases.
実験室実験の利点と制限
The advantages of using (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone in lab experiments include its synthetic nature, which allows for precise control over the compound's properties. Additionally, the compound has shown promising results in various studies, making it a potential candidate for future drug development. However, the limitations of using the compound in lab experiments include its cost and availability.
将来の方向性
There are various future directions for the use of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone in scientific research. One direction could be the development of new drugs that target specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies could be conducted to fully understand the compound's mechanism of action and potential side effects. Finally, the compound could be studied for its potential use in other applications such as agriculture and material science.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has various applications in drug development, anti-inflammation, and cancer treatment. Further studies could lead to the development of new drugs and potential applications in other fields of science.
合成法
The synthesis of (2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone involves the reaction of 2,6-dimethylmorpholine and indole-2-carboxaldehyde in the presence of a catalyst. The reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
科学的研究の応用
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone has shown potential in scientific research as it has been found to have various applications. It has been used in the development of new drugs that target specific diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-8-17(9-11(2)19-10)15(18)14-7-12-5-3-4-6-13(12)16-14/h3-7,10-11,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRKFPCIYFYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

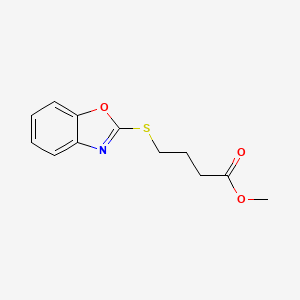
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
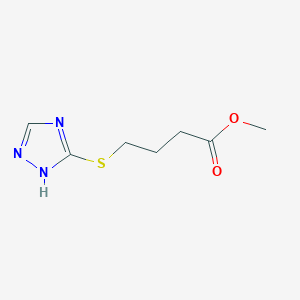

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
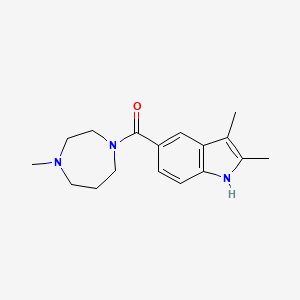
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
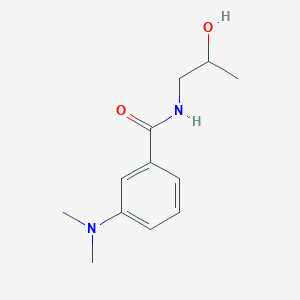
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)
